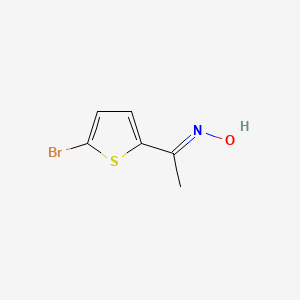
(Z)-(5-Bromo-2-thienyl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(5-Bromo-2-thienyl)ethanone oxime is a halogenated heterocyclic compound with the empirical formula C6H6BrNOS and a molecular weight of 220.09 g/mol . It is also known by its synonyms, (Z)-(5-Bromothiophen-2-yl)ethanone oxime and 5-Bromo-2-acetylthiophene oxime . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to an ethanone oxime group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-Bromo-2-thienyl)ethanone oxime typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(5-Bromo-2-thienyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxime derivatives with altered functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-(5-Bromo-2-thienyl)ethanone oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (Z)-(5-Bromo-2-thienyl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The bromine atom in the thiophene ring can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone
- (Z)-Cyclopropyl(phenyl)methanone oxime
- 5-Bromo-2-acetylthiophene oxime
Uniqueness
(Z)-(5-Bromo-2-thienyl)ethanone oxime is unique due to its specific combination of a bromine-substituted thiophene ring and an oxime group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromine atom enhances its potential for halogen bonding, while the oxime group provides versatility in forming hydrogen bonds and participating in various chemical reactions .
Propriétés
Formule moléculaire |
C6H6BrNOS |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
(NE)-N-[1-(5-bromothiophen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H6BrNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3/b8-4+ |
Clé InChI |
GGNDYUAZNCRVDC-XBXARRHUSA-N |
SMILES isomérique |
C/C(=N\O)/C1=CC=C(S1)Br |
SMILES canonique |
CC(=NO)C1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




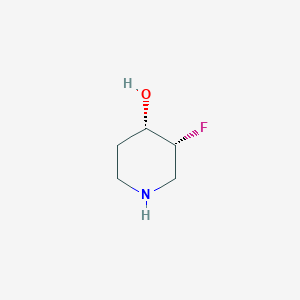
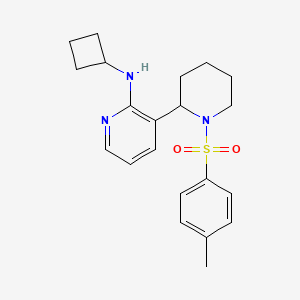
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)


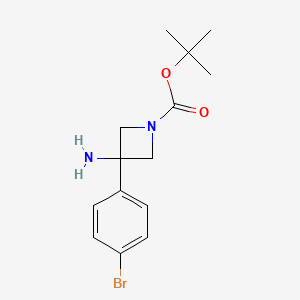


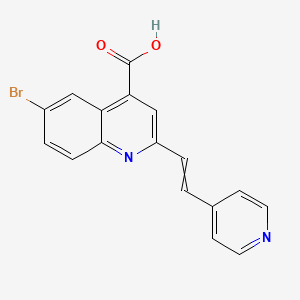
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)


